1-(3-bromophenyl)-3-(1H-indol-3-yl)urea

Description

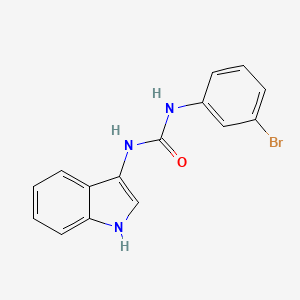

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFPMYGXIZBADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Indole Urea Scaffolds in Modern Drug Discovery

The fusion of indole (B1671886) and urea (B33335) moieties creates a molecular scaffold of considerable interest in modern drug discovery. The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged" scaffold. researchgate.netsci-hub.se This is due to its prevalence in a wide array of natural products, alkaloids, and bioactive molecules, and its ability to mimic the structure of tryptophan, enabling interactions with various biological targets. sci-hub.seresearchgate.net Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govopenmedicinalchemistryjournal.comnih.gov The versatility of the indole ring allows for substitutions at multiple positions, which can significantly modulate the compound's biological activity and pharmacokinetic profile. sci-hub.senih.gov

Rationale for Investigating the Chemical Compound 1 3 Bromophenyl 3 1h Indol 3 Yl Urea

The specific chemical structure of 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea presents a compelling case for investigation in medicinal chemistry. The rationale stems from the strategic combination of its three key components: the indole-3-yl group, the urea (B33335) linker, and the 3-bromophenyl moiety.

Indole-3-yl Group: Attaching the urea linker at the C3-position of the indole (B1671886) ring is a common strategy in the design of bioactive compounds, as this position is often crucial for interaction with biological targets. openmedicinalchemistryjournal.commdpi.com This configuration is found in numerous natural and synthetic compounds with significant biological effects. mdpi.com

Urea Linker: As previously mentioned, the diaryl urea structure is a well-established pharmacophore for kinase inhibition. nih.govresearchgate.net The two NH groups of the urea can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for many kinase inhibitors. researchgate.netcolumbia.edu

3-Bromophenyl Moiety: The substitution pattern on the phenyl ring is critical for determining a compound's activity and selectivity. The presence of a bromine atom at the meta-position (position 3) is significant. Halogen atoms, like bromine, can modulate the electronic properties of the ring and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, the lipophilicity introduced by the bromo-substituent can influence the compound's ability to cross cell membranes. Phenyl urea derivatives containing bromine have been specifically explored as potent inhibitors of various enzymes, including myeloperoxidase and indoleamine 2,3-dioxygenase 1 (IDO1), and have shown anticancer activity. mdpi.comnih.govnih.gov

The combination of these three structural features in this compound suggests its potential as a targeted therapeutic agent, particularly as an inhibitor of protein kinases or other enzymes implicated in disease pathways.

Scope and Academic Objectives of the Research Inquiry

Established Synthetic Pathways for Urea-Linked Indole (B1671886) Derivatives

The synthesis of urea-linked indole derivatives traditionally relies on the well-established reaction between an amine and an isocyanate. nih.govorganic-chemistry.org This classical approach is the most common and direct method for forming the urea functional group. nih.gov In the context of indolyl ureas, this typically involves one of two primary pathways:

Pathway A: The reaction of an aminoindole with an aryl isocyanate. For the target compound, this would involve the reaction of 3-amino-1H-indole with 3-bromophenyl isocyanate.

Pathway B: The reaction of an indolyl isocyanate with an aniline (B41778). This would involve 1H-indol-3-yl isocyanate reacting with 3-bromoaniline (B18343).

A common method for generating the isocyanate intermediate in situ or in a preceding step involves the use of phosgene (B1210022) or safer phosgene equivalents like bis(trichloromethyl)carbonate (triphosgene) or N,N'-Carbonyldiimidazole (CDI). nih.gov These reagents react with a primary amine to form the corresponding isocyanate, which is then reacted with another amine to yield the unsymmetrical urea. nih.gov The use of these phosgene substitutes is often preferred to overcome the hazardous nature of phosgene gas. nih.gov

Advanced Synthetic Strategies for the Formation of the Core this compound Structure

Beyond the conventional methods, advanced strategies offer alternative routes that may provide improved yields, milder reaction conditions, or access to a broader range of derivatives. These methods often employ catalytic systems to facilitate the C-N bond formation.

One such advanced approach involves the direct synthesis of ureas from amines and a carbonyl source, circumventing the need for pre-formed or in situ generated isocyanates. For instance, catalytic systems utilizing carbon dioxide (CO2) or other C1 sources like methanol (B129727) are being developed for more environmentally friendly urea synthesis. organic-chemistry.orgacs.org Ruthenium pincer complexes, for example, have been used to catalyze the synthesis of ureas directly from methanol and an amine, producing hydrogen as the only byproduct. acs.org

Another strategy involves transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-N coupling reactions have been developed for the synthesis of s-triazine-based urea derivatives, a methodology that could potentially be adapted for aryl-indolyl ureas. researchgate.net Furthermore, rhodium-catalyzed annulation of N-aryl ureas with 1,3-enynes provides a pathway to 2-alkenyl indoles, which can be subsequently hydrogenated to yield 2,3-aliphatic substituted indoles. nih.gov

The most direct and commonly employed synthesis for the core structure of this compound involves the reaction of 3-amino-1H-indole with 3-bromophenyl isocyanate in an appropriate solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring high selectivity. rsc.org For the synthesis of urea-linked indoles, several parameters can be fine-tuned.

Table 1: Parameters for Optimization of Indolyl-Urea Synthesis

| Parameter | Description | Examples & Effects |

|---|---|---|

| Catalyst | Can be acid, base, or metal-based to activate reactants. | (Thio)urea-based organocatalysts can be used in electrophilic substitution reactions on indoles. researchgate.net Brønsted acids can activate urea-based catalysts by preventing self-assembly, leading to a more active catalytic complex. mdpi.com |

| Solvent | The choice of solvent can affect reactant solubility and reaction rate. | Aprotic solvents like THF, dichloromethane, and 1,2-dichloroethane (B1671644) are commonly used. nih.govresearchgate.net Green chemistry approaches may utilize water or solvent-free conditions. researchgate.net |

| Temperature | Influences the rate of reaction. | Reactions are often run at room temperature, but heating (e.g., to 60°C) may be required to drive the reaction to completion. researchgate.net |

| Reaction Time | The duration required for the reaction to complete. | Can range from a few hours to overnight, depending on the reactivity of the substrates and conditions used. |

| Energy Source | Can be used to accelerate the reaction. | Microwave (MW) heating has been shown to reduce reaction times compared to conventional heating for the synthesis of bis(indolyl)methane derivatives. researchgate.net |

Recent research has focused on developing novel catalyst systems. For example, bifunctional (thio)urea derivatives have been employed as organocatalysts in enantioselective Friedel-Crafts reactions involving indoles. nih.gov While this applies to C-C bond formation, the principles of using urea-based catalysts that operate through hydrogen bonding are relevant. mdpi.com

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of its structure-activity relationship (SAR). nih.govmdpi.com For this compound, analogues can be designed by modifying the indole moiety, altering the substitution on the phenyl ring, or changing the urea linker.

Strategic Functionalization of the Indole Moiety

The indole scaffold is a privileged structure in bioactive compounds and offers multiple sites for functionalization. nih.govmdpi.com Modifications can be made to the pyrrole (B145914) ring (at N-1 or C-2) or the benzene (B151609) ring (C-4 through C-7) to probe their influence on biological activity.

N-1 Functionalization: The indole nitrogen can be alkylated or acylated. Asymmetric N-alkylation of indoles has been achieved using chiral phosphoric acid catalysts. rsc.org

C-2 Functionalization: While the C-3 position is typically more nucleophilic, methods for C-2 arylation have been developed using palladium catalysis. nih.gov

Benzene Ring Functionalization: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) onto the indole's benzene ring can significantly impact activity. nih.gov For example, in a series of 2-oxoindolin-3-ylidenes incorporating a urea function, indolyl rings substituted with electron-donating groups showed better antiproliferative activity than those with electron-withdrawing halogens. nih.gov

Table 2: Examples of Indole Moiety Functionalization Strategies

| Position | Type of Modification | Synthetic Method |

|---|---|---|

| N-1 | Alkylation/Acylation | Reaction with alkyl halides or acyl chlorides. |

| C-2 | Arylation | Pd-catalyzed Heck-type reactions. nih.gov |

| C-3 | Alkylation | Friedel-Crafts alkylation. mdpi.comnih.gov |

Bromine Substitution Pattern Variations on the Phenyl Ring

The position and nature of the substituent on the phenyl ring are critical variables in SAR studies. mdpi.com The bromine atom in this compound can be moved to the ortho- (position 2) or para- (position 4) positions, or replaced entirely.

Positional Isomers: The synthesis of 1-(2-bromophenyl)- and 1-(4-bromophenyl)- analogues would involve using 2-bromophenyl isocyanate or 4-bromophenyl isocyanate, respectively, in the standard urea synthesis. The synthesis and characterization of such isomers have been reported for closely related structures. nih.govnih.gov

Halogen Substitution: Replacing bromine with other halogens (F, Cl) can modulate the electronic properties and lipophilicity of the molecule. This is achieved by starting with the corresponding halo-substituted aniline or isocyanate. mdpi.com

Other Functional Groups: Introducing other groups like trifluoromethyl (-CF3), methyl (-CH3), or methoxy (B1213986) (-OCH3) can probe steric and electronic effects. asianpubs.org

The synthesis of these analogues typically follows the same established pathways, simply by substituting the starting 3-bromoaniline or 3-bromophenyl isocyanate with the desired variant.

Modifications to the Urea Linkage

The urea moiety is a key hydrogen-bonding element, and its modification can profoundly affect target binding and physicochemical properties. nih.govnih.gov

Thiourea (B124793) Analogues: Replacing the carbonyl oxygen with sulfur to form a thiourea is a common bioisosteric replacement. This is accomplished by using an isothiocyanate instead of an isocyanate in the synthesis. organic-chemistry.org

N-Alkylation: The N-H protons of the urea can be substituted with alkyl groups. This modification disrupts the planarity and hydrogen-bond donating capacity of the urea group. nih.gov

Cyclic Analogues: Incorporating the urea moiety into a ring system restricts its conformational flexibility, which can lead to higher selectivity and improved bioavailability. nih.gov Examples include forming benzimidazolone or quinazolinone structures. organic-chemistry.org

Other Bioisosteres: Other functional groups that can mimic the hydrogen bonding pattern of urea include squaramides and guanidines. nih.gov

These modifications allow for a comprehensive exploration of the chemical space around the lead compound, providing crucial insights into the structural requirements for its biological function.

Evaluation of Biological Potency in In Vitro Models

There is a lack of specific data in the scientific literature regarding the in vitro biological potency of this compound.

Assessment of Antiproliferative Potencies in Cell Lines

No published studies were found that specifically assess the antiproliferative potencies of this compound in any cancer cell lines. Therefore, no data tables of its activity are available. While related urea-based compounds have demonstrated anticancer activity, specific data for the titled compound is absent. nih.govnih.gov

Investigation of Antimicrobial Activities

A thorough search of the literature did not yield any studies investigating the antimicrobial activities of this compound against bacterial or fungal pathogens.

Exploration of Enzyme Inhibition Profiles (e.g., Kinases, Other Relevant Biological Targets)

There is no specific information available regarding the enzyme inhibition profile of this compound. While some urea derivatives have been explored as inhibitors of enzymes like myeloperoxidase and soluble epoxide hydrolase, and others as inhibitors of PI3K/Akt/mTOR and Hedgehog signaling pathways, the specific targets of this compound have not been elucidated. nih.govnih.govnih.gov

Detailed Mechanistic Investigations at the Cellular Level

Due to the absence of primary research on the biological effects of this compound, there are no detailed mechanistic investigations at the cellular level to report.

Analysis of Cell Cycle Perturbations

No studies have been published that analyze the effects of this compound on the cell cycle of any cell line.

Induction and Pathways of Programmed Cell Death (e.g., Apoptosis, Autophagy)

There is no available research on the induction of programmed cell death, such as apoptosis or autophagy, by this compound. While some related diarylurea derivatives have been shown to induce apoptosis through inhibition of c-MET and VEGFR-2, and autophagy is a known mechanism in cellular responses, specific data for the compound is not available. nih.govnih.gov

Modulation of Cellular Signaling Pathways

There is a lack of specific studies detailing the modulation of cellular signaling pathways by this compound. Research on structurally related phenyl-urea derivatives suggests that such compounds can influence various signaling cascades critical in cancer and other diseases. For example, certain diaryl urea compounds have been investigated as inhibitors of signaling pathways such as the PI3K/Akt/mTOR and Hedgehog pathways, which are crucial for cell proliferation, survival, and migration. researchgate.netnih.gov However, without direct experimental evidence, it remains speculative whether this compound exhibits similar activities.

Investigation of Gene Expression and Protein Level Alterations

Specific data on the alteration of gene expression and protein levels following treatment with this compound are not available in the current body of scientific literature. Studies on other novel urea derivatives have demonstrated effects on the expression of key regulatory proteins. For instance, the compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) was found to inhibit the expression of cell cycle regulatory proteins like CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1 in lung cancer cells. nih.govnih.gov It also influenced the levels of proteins involved in apoptosis and cell signaling, such as pAkt, Bcl2, and Bax. nih.govnih.gov Whether this compound induces similar changes in gene and protein expression profiles requires dedicated investigation.

Elucidation of Specific Molecular Targets and Binding Interactions

The precise molecular targets of this compound have not been definitively identified.

Identification of Key Protein Targets (e.g., Kinases, Receptors)

While molecular docking studies have been performed on analogous compounds, suggesting potential interactions with various protein targets, such data is not a substitute for experimental validation. For instance, a related compound, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, was evaluated in silico against targets like the Epidermal Growth Factor Receptor (EGFR), tubulin, and DNA topoisomerase I. mdpi.com Another distinct compound, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, was identified as a potent and irreversible inhibitor of myeloperoxidase (MPO). nih.govdocumentsdelivered.com These findings highlight the diverse range of potential targets for bromophenyl-urea derivatives, but direct evidence for this compound is absent.

Analysis of Protein-Ligand Binding Kinetics

Without confirmed molecular targets, there is no available data on the protein-ligand binding kinetics of this compound. Such studies, which are crucial for understanding the affinity and stability of the drug-target interaction, would require the prior identification of specific binding partners.

Studies on DNA/RNA Interactions

There are no specific studies investigating the direct interaction of this compound with DNA or RNA. While urea itself is known to interact with nucleic acids, often leading to denaturation, this is a general property and does not necessarily imply a specific, targeted interaction for a complex derivative like the subject compound.

Correlating Structural Modifications with Observed Biological Potencies

The biological activity of this compound derivatives can be finely tuned by making specific structural modifications to either the phenyl or the indole ring systems.

Modifications on the Phenyl Ring:

The nature and position of substituents on the phenyl ring are critical determinants of biological potency. Studies on analogous diaryl urea compounds have shown that halogen substitution significantly influences activity. For instance, in a series of 2-oxoindolin-3-ylidenes incorporating a urea function, modifications to the phenyl ring yielded a range of antiproliferative potencies against various cancer cell lines. nih.gov

Specifically, the presence of a halogen like bromine or chlorine often enhances activity. In one study, a compound with a 4-bromo substituent on the phenylurea moiety showed high potency against the PaCa2 pancreatic cancer cell line. nih.gov The position of the substituent is also crucial. Research on phenyl urea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that para-substituted compounds showed more potent inhibitory activity than the unsubstituted parent compound. nih.gov Conversely, substitutions at the ortho- or meta-positions with groups like methyl, chloro, cyano, or methoxy resulted in a complete loss of IDO1 inhibitory activity. nih.gov This suggests that for certain targets, substitution at the meta-position, as seen in this compound, might be detrimental or require specific interactions to be beneficial. nih.govnih.gov

The following table, adapted from a study on related urea-containing compounds, illustrates how different substituents on the phenyl ring can modulate antiproliferative activity against the PaCa2 (pancreatic cancer) cell line. nih.gov

| Compound Derivative (Modification on Phenyl Ring) | R' Group | IC50 (µM) against PaCa2 cell line |

|---|---|---|

| Parent Compound (Analogue) | H | 4.092 |

| Fluoro-substituted | F | 4.955 |

| Chloro-substituted | Cl | 6.145 |

| Bromo-substituted | Br | 6.577 |

| Methyl-substituted | Me | 3.995 |

| Methoxy-substituted | OMe | 4.488 |

Data is illustrative of general SAR trends for diaryl ureas incorporating a 2-oxoindolyl moiety, which shares features with the 1H-indol-3-yl scaffold. nih.gov

Modifications on the Indole Ring:

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as an effective pharmacophore for developing new drug candidates. nih.gov Its 3-position is particularly reactive towards electrophilic substitution. nih.gov In the context of diaryl ureas, the indole moiety typically engages in hydrophobic interactions within the target's binding site. Modifications to the indole ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter these interactions and modulate activity. For example, in a series of bis(indolyl)-hydrazide-hydrazones, a 5-methoxy group (an electron-donating group) on the indole ring resulted in a more potent compound against lung adenocarcinoma cells. nih.gov

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore model for this class of compounds outlines the essential structural features required for biological activity. For this compound and its derivatives, the key pharmacophoric features are:

A Hydrogen Bonding Domain: The central urea linker (-NH-CO-NH-) is a critical feature. researchgate.net Molecular docking studies of similar diaryl ureas reveal that this group acts as both a hydrogen bond donor (the NH groups) and an acceptor (the carbonyl oxygen). nih.gov These interactions, often with key amino acid residues like glutamate (B1630785) and aspartate in the hinge region of protein kinases, are crucial for anchoring the molecule in the active site of the target protein. nih.gov

Two Aromatic/Hydrophobic Regions: The 1H-indole ring and the 3-bromophenyl ring serve as two distinct hydrophobic regions. mdpi.com The indole ring is a well-known pharmacophore in many anticancer drugs, including tyrosine kinase inhibitors like Sunitinib. nih.gov These aromatic rings engage in hydrophobic and π-π stacking interactions with the target protein, contributing to binding affinity.

A Halogen Substituent: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. nih.gov Its position (meta) dictates the geometry of this interaction. nih.govchemistrysteps.com

A general pharmacophore model for related indole derivatives has been described as containing two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR model). mdpi.com This aligns well with the structural features of this compound.

Impact of Stereochemistry and Conformational Preferences on Biological Efficacy

While the parent compound this compound is achiral, its three-dimensional conformation plays a pivotal role in its biological activity. The two enantiomers of a chiral drug can exhibit significant differences in bioavailability, metabolism, potency, and toxicity. nih.govijirset.com

For diaryl ureas, the key stereochemical consideration is the rotational conformation around the C-N bonds of the urea linker. researchgate.net Extensive studies of diaryl urea crystal structures have found that they have an overwhelming preference for an anti,anti- conformation. researchgate.net This specific conformation orients the two aryl rings (the bromophenyl and indolyl groups) in a defined spatial arrangement, which is often the bioactive conformation required for optimal interaction with a biological target. researchgate.netmanchester.ac.uk Any structural modification that disrupts this preferred conformation could lead to a decrease in biological efficacy. Therefore, maintaining the planarity and the anti,anti- arrangement of the diaryl urea core is considered essential for potent activity.

Development of Predictive Models for Structure-Activity Relationships

To better understand and predict the biological activity of new derivatives, computational methods such as quantitative structure-activity relationship (QSAR) modeling are employed. mdpi.com 3D-QSAR studies are particularly useful for this class of compounds.

For diaryl urea derivatives acting as kinase inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where certain properties are correlated with activity. For example, a CoMSIA model for a series of urea derivatives identified steric, electrostatic, and hydrophobic fields as key determinants of inhibitory activity. nih.gov

Such models can show:

Sterically Favored/Disfavored Regions: Green contours might indicate where bulky substituents would enhance activity, while yellow contours could show regions where steric bulk is detrimental.

Electrostatic Contributions: Blue contours could highlight areas where positive charges are favorable, and red contours where negative charges are preferred.

These predictive models serve as powerful tools to guide the rational design of new, more potent this compound derivatives, optimizing their structure for enhanced biological activity before undertaking chemical synthesis. mdpi.comnih.gov

Preclinical in Vivo Efficacy and Pharmacodynamic Evaluation of 1 3 Bromophenyl 3 1h Indol 3 Yl Urea Non Human Models

Assessment of Therapeutic Efficacy in Relevant Animal Models (e.g., Xenograft, Infection Models)

No studies detailing the therapeutic efficacy of 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea in established animal models were identified. A thorough search for data from xenograft models, which are crucial for evaluating anticancer potential, or from models of infection to assess antimicrobial activity, yielded no specific results for this compound. Consequently, there is no available information on its performance in reducing tumor volume, clearing infections, or other relevant efficacy endpoints in a preclinical setting.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Systems

There is no published data on the analysis of pharmacodynamic biomarkers following the administration of this compound in any preclinical animal system. Research that would identify molecular or cellular markers to demonstrate the compound's mechanism of action and engagement with its intended biological target in vivo has not been reported. Therefore, information regarding its dose-response relationship at the target site or its effects on downstream signaling pathways in a living organism is not available.

Histopathological and Morphological Investigations in In Vivo Tissues

No histopathological or morphological investigations of tissues from animal models treated with this compound have been reported in the scientific literature. Such studies are essential for examining the microscopic effects of a compound on various organs and tissues, providing insights into both efficacy and potential tissue-level changes. The absence of this data means that the cellular impact of this specific compound on tissues of interest in vivo remains uncharacterized.

Analysis of Compound Distribution and Metabolic Fate in Animal Models

Detailed analyses of the distribution and metabolic fate of this compound in animal models are not available in the public domain. Studies to determine how the compound is absorbed, distributed to various tissues, metabolized into other substances, and subsequently excreted from the body have not been published. This information is critical for understanding the pharmacokinetic profile of a compound, and its absence limits the current understanding of how this compound behaves in a biological system.

Computational and Theoretical Studies of 1 3 Bromophenyl 3 1h Indol 3 Yl Urea

In Silico Screening and Virtual Library Design for Novel AnaloguesThere are no documented instances of "1-(3-bromophenyl)-3-(1H-indol-3-yl)urea" being used as a scaffold or hit compound for in silico screening or the design of virtual libraries to discover novel analogues.

To provide an article with the requested level of detail and scientific accuracy, published research specifically investigating this molecule is necessary.

Future Research Directions and Translational Perspectives for 1 3 Bromophenyl 3 1h Indol 3 Yl Urea

Development of Advanced Synthetic Methodologies for Indole-Urea Compounds

The future synthesis of 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea and its analogs will likely move away from conventional methods towards more efficient, sustainable, and safer "green chemistry" approaches. researchgate.net Traditional syntheses of ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates, posing safety and environmental concerns. nih.gov Advanced methodologies aim to overcome these limitations. researchgate.net

Future synthetic strategies are expected to focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. openmedicinalchemistryjournal.comnumberanalytics.com Its application to the Fischer indole (B1671886) synthesis and other key steps can streamline the production of indole-urea derivatives. researchgate.net

Green Catalysts and Solvents: The use of ionic liquids, solid acid catalysts, and environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is a growing trend. openmedicinalchemistryjournal.com These approaches minimize the use of volatile organic compounds and can lead to easier product purification. researchgate.net For instance, cellulose (B213188) sulfuric acid has been used as a reusable, solid acid catalyst for indole synthesis. openmedicinalchemistryjournal.com

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel improves efficiency by reducing the need for intermediate purification steps, saving time and resources. nih.gov

Transition Metal Catalysis: Methodologies involving transition metals like palladium, copper, or gold are pivotal for forming C-N and C-C bonds efficiently. numberanalytics.comrsc.org These catalytic systems can offer high selectivity and enable the construction of complex molecular architectures under mild conditions. rsc.org

| Methodology | Key Advantages | Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Accelerating the condensation of indole precursors and urea (B33335) formation. | numberanalytics.com |

| Green Catalysis (e.g., Ionic Liquids, Solid Acids) | Environmentally friendly, catalyst reusability, milder reaction conditions. | Replacing traditional hazardous acids in indole ring formation. | openmedicinalchemistryjournal.comnumberanalytics.com |

| Transition Metal Catalysis (e.g., Pd, Cu) | High efficiency and selectivity for bond formation. | Facilitating the coupling of aryl halides with indole or urea moieties. | rsc.org |

| Solvent-Free and Aqueous Synthesis | Reduced environmental impact, cost-effective, simplified workup. | Conducting key synthetic steps without volatile organic solvents. | openmedicinalchemistryjournal.com |

Exploration of Novel Therapeutic Applications Beyond Current Indications

While indole-urea derivatives are well-known for certain activities, the full therapeutic potential of this compound remains largely untapped. Future research should involve broad-spectrum biological screening to uncover novel applications. The versatility of the indole scaffold suggests potential efficacy across a wide range of diseases. sci-hub.senih.govnih.gov

Key areas for future therapeutic exploration include:

Anticancer Therapies: Indole derivatives have shown promise as anticancer agents by targeting various mechanisms, including tubulin polymerization, protein kinases (like VEGFR-2), and estrogen receptors. nih.govmdpi.comwikipedia.org Systematic screening of this compound against diverse cancer cell lines could identify novel oncology applications. mdpi.com

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial compounds. mdpi.com Indole-urea derivatives have demonstrated potential as antibacterial and antifungal agents, making this a critical area for investigation. nih.govmdpi.com

Neurodegenerative Diseases: Given the ability of indole-based molecules to interact with targets in the central nervous system, exploring the potential of this compound in models of Alzheimer's or Parkinson's disease is a logical next step. nih.govnih.gov A multi-target-directed ligand (MTDL) strategy could be employed to address the complex pathology of these conditions. nih.gov

Anti-inflammatory and Metabolic Disorders: Indole derivatives are known to modulate key inflammatory pathways and have shown potential in managing conditions like diabetes and hypertension. nih.govnih.gov Screening for activity against targets such as COX-2 or carbonic anhydrase could reveal new therapeutic avenues. nih.govresearchgate.net

| Therapeutic Area | Potential Molecular Target | Rationale | Reference |

|---|---|---|---|

| Oncology | Tubulin, Protein Kinases (VEGFR-2, EGFR), Carbonic Anhydrase IX | Indole and urea scaffolds are common in kinase and tubulin inhibitors. | nih.govmdpi.comwikipedia.orgresearchgate.net |

| Infectious Diseases | Bacterial cell wall enzymes, Fungal enzymes | Various indole and urea derivatives exhibit broad-spectrum antimicrobial activity. | mdpi.comnih.gov |

| Neurodegeneration | Acetylcholinesterase (AChE), Beta-amyloid (Aβ) aggregation | The indole nucleus is a key pharmacophore for CNS-active drugs. | nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2), NF-κB pathway | Indole structures are present in established anti-inflammatory drugs. | nih.gov |

Integration with Advanced Biological Systems for Mechanistic Depth

A deeper understanding of how this compound functions at a molecular level is crucial for its translation into a clinical candidate. Future research must move beyond simple screening and utilize advanced biological and computational systems to elucidate its mechanism of action.

Future mechanistic studies should incorporate:

Systems Biology and Multi-Omics: Employing techniques like proteomics, metabolomics, and transcriptomics to obtain a global view of the cellular changes induced by the compound. This can help identify novel targets and off-target effects, providing a comprehensive understanding of its biological impact.

Advanced Cellular Imaging: Using high-resolution microscopy and fluorescently-tagged analogs to visualize the compound's subcellular localization and its real-time interaction with target proteins within living cells.

Structural Biology: Determining the crystal structure of the compound bound to its target protein(s) through X-ray crystallography or cryo-electron microscopy. This provides invaluable information for understanding the precise binding interactions and guiding further rational drug design.

In Silico Modeling and AI: Leveraging molecular docking, molecular dynamics simulations, and artificial intelligence to predict binding affinities, elucidate interaction mechanisms, and screen virtual libraries of related compounds. mdpi.comnih.gov

Strategic Design of Next-Generation Indole-Urea Based Agents

The structure of this compound serves as an excellent starting point for the design of next-generation agents with improved properties. Strategic chemical modifications, guided by structure-activity relationship (SAR) studies, can enhance potency, selectivity, and pharmacokinetic profiles. mdpi.comcapes.gov.br

Key design strategies for future development include:

Structure-Activity Relationship (SAR) Optimization: Systematically modifying different parts of the molecule—the bromophenyl ring, the indole core, and the urea linker—to determine which functional groups are essential for activity. sci-hub.secapes.gov.br For example, altering the position and nature of the halogen on the phenyl ring or adding substituents to the indole nitrogen can significantly impact biological effects. nih.govnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's drug-like characteristics. For instance, the urea moiety could be engaged in intramolecular hydrogen bonding to increase cell permeability. nih.gov

Fragment-Based and Scaffold Hopping Approaches: Using smaller chemical fragments known to bind to a target to build new molecules or replacing the central indole-urea scaffold with a novel chemical structure while retaining key binding interactions.

Development of Antibody-Drug Conjugates (ADCs): Utilizing the indole-urea compound as a cytotoxic payload by attaching it to a monoclonal antibody that specifically targets cancer cells. The urea functionality can serve as a linker in such conjugates. nih.gov

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and develop novel, effective treatments for a range of human diseases.

Q & A

Q. What are the established synthetic routes for 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea, and how is purity ensured during synthesis?

The compound is typically synthesized via coupling reactions between 3-bromophenyl isocyanate and 1H-indol-3-amine under anhydrous conditions. Key steps include:

- Use of dry solvents (e.g., THF or DCM) and inert atmosphere to prevent hydrolysis of intermediates .

- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the urea product .

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and -/-NMR to confirm absence of unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm regiochemistry and identify aromatic protons (e.g., indole NH at δ 10–11 ppm, urea NH at δ 8–9 ppm) .

- IR Spectroscopy : Urea carbonyl stretch (1640–1680 cm) and indole N–H vibrations (3200–3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .

Q. What in vitro assays are recommended for preliminary cytotoxicity screening?

- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to assess mechanism of cell death .

- Controls : Include cisplatin or doxorubicin as positive controls and solvent-only treatments for baseline comparison .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for urea derivatives?

- X-ray Crystallography : Use SHELXL for refinement, focusing on resolving disorder in aromatic rings or urea torsional angles .

- Complementary Techniques : Compare with DFT-optimized structures (e.g., Gaussian 09) to validate bond lengths and angles .

- Data Cross-Validation : Overlay experimental and computational electrostatic potential maps to identify electron-density mismatches .

Q. What strategies elucidate the role of the bromophenyl group in bioactivity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents (e.g., Cl, F, CH) at the 3-bromophenyl position and compare IC values .

- Molecular Docking : Simulate binding to targets (e.g., kinase domains) using AutoDock Vina; highlight halogen bonding between Br and key residues .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .

Q. How can synthetic yields be optimized for large-scale in vivo studies?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency under microwave-assisted conditions .

- Solvent Optimization : Replace THF with DMAc or DMF to enhance solubility of aromatic intermediates .

- Workflow Automation : Use flow chemistry systems to control reaction parameters (temperature, residence time) and minimize batch variability .

Q. What computational methods predict target binding and pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

- Metabolite Identification : Employ MetaSite to predict Phase I/II metabolic pathways and potential toxicophores .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Experimental Reassessment : Perform shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification .

- Force Field Adjustment : Modify COSMO-RS parameters to account for urea’s polar surface area and bromine’s hydrophobicity .

- Cross-Study Comparison : Benchmark against published solubility data for structurally related urea derivatives .

Q. What methods validate the compound’s mechanism in quorum sensing inhibition?

- LasR Reporter Assays : Use P. aeruginosa PAO1 strains with GFP-linked LasR promoters to quantify inhibition .

- Biofilm Quantification : Crystal violet staining coupled with confocal microscopy to assess biofilm biomass reduction .

- Metabolomics : LC-MS/MS to monitor changes in acyl-homoserine lactone (AHL) levels post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.